Ethyl 2-(3-cyanophenyl)acetate
Overview
Description
Ethyl 2-(3-cyanophenyl)acetate is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of a cyano group attached to a phenyl ring which is further linked to an ethyl acetate moiety. This structure serves as a versatile building block for the synthesis of various heterocyclic compounds and has been utilized in different chemical reactions to produce a range of products with potential biological activities 10.
Synthesis Analysis
The synthesis of related compounds to Ethyl 2-(3-cyanophenyl)acetate involves multi-step reactions, as demonstrated in the preparation of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate and its derivatives . These compounds were synthesized using 1H-NMR spectroscopy and X-ray analysis to determine their structures in solution and in crystalline form. Similarly, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized via a Ru-mediated coupling reaction, showcasing the versatility of cyanoacetate derivatives in organic synthesis . The use of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate in the synthesis of novel compounds further highlights the reactivity of such structures10.
Molecular Structure Analysis
The molecular structure of related cyanoacetate derivatives has been extensively studied using various analytical techniques. X-ray crystallography has been employed to determine the solid-state structure of these compounds, revealing details such as intramolecular hydrogen bonding and steric hindrance that influence their conformation . For instance, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate showed that the 1,3-dithiane ring adopts a twist-boat conformation10.
Chemical Reactions Analysis
Ethyl 2-(3-cyanophenyl)acetate and its analogs participate in a variety of chemical reactions. For example, the Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been used for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization . The reactivity of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate has been explored to synthesize pyridines, pyrazoles, and their fused derivatives, indicating the potential of cyanoacetate derivatives to form complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-(3-cyanophenyl)acetate derivatives have been characterized through various studies. The thermal behavior of novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates was investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), revealing their decomposition patterns and thermal stability . Additionally, the anti-rheumatic potential of certain cyanoacetate derivatives has been evaluated in vivo, demonstrating significant biological activities .
Scientific Research Applications
1. Synthesis of Highly Substituted Tetrahydroquinolines
- Summary of Application: Ethyl 2-(3-cyanophenyl)acetate is used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . Tetrahydroquinolines are a key structural motif in pharmaceutical agents and have a wide range of applications .
- Methods of Application: The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
- Results or Outcomes: The method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
2. Cyanoacetylation of Amines
- Summary of Application: Ethyl 2-(3-cyanophenyl)acetate is used in the cyanoacetylation of amines to obtain biologically active novel heterocyclic moieties .
- Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
- Results or Outcomes: The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .
Safety And Hazards
Ethyl 2-(3-cyanophenyl)acetate is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
ethyl 2-(3-cyanophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYAQKQOSLTGQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458307 | |
Record name | Ethyl 2-(3-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-cyanophenyl)acetate | |
CAS RN |
210113-91-0 | |
Record name | Ethyl 2-(3-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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